molecular formula C20H36O9 B8025062 Acrylate-PEG6-t-butyl ester

Acrylate-PEG6-t-butyl ester

Cat. No.: B8025062
M. Wt: 420.5 g/mol
InChI Key: QGMZFZMGMBAPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acrylate-PEG6-t-butyl ester is a chemical compound that belongs to the class of polyethylene glycol esters. It is characterized by its high solubility in both water and organic solvents, excellent stability, and low toxicity . The compound is composed of several functional groups, including an acrylate group, a polyethylene glycol chain, and a t-butyl ester group . These unique properties make this compound a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, the production of Acrylate-PEG6-t-butyl ester involves large-scale esterification reactions using high-purity reactants and advanced catalytic systems . The process is optimized to achieve high yields and purity levels, with stringent quality control measures in place to ensure consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: Acrylate-PEG6-t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include epoxides, reduced acrylates, and various ester derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Acrylate-PEG6-t-butyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Acrylate-PEG6-t-butyl ester involves its interaction with various molecular targets and pathways. The acrylate group can undergo polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials. The polyethylene glycol chain provides hydrophilicity and flexibility, while the t-butyl ester group contributes to the stability and solubility of the compound . These combined effects make this compound a versatile compound in various applications.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O9/c1-5-18(21)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-19(22)29-20(2,3)4/h5H,1,6-17H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMZFZMGMBAPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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